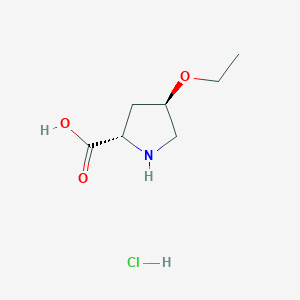![molecular formula C16H17N3O3 B2394649 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-95-0](/img/structure/B2394649.png)
2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . An alternative method involves intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Molecular Structure Analysis
The molecular formula of “2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is C16H17N3O3. The molecular weight is 299.33.
Chemical Reactions Analysis
The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids affords 2-(2-oxopyrrolidin-1-yl)acetamides .
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : The compound, which contains a pyrrolidine ring, is used in drug discovery as a versatile scaffold for novel biologically active compounds .
- Method : The pyrrolidine ring is used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Adsorption of Rare Earth Metal Ions
- Field : Environmental Chemistry
- Application : The compound is used in the synthesis of adsorbents from natural sodium alginate polymers for the adsorption of rare earth metal ions .
- Method : Adsorbents are synthesized from natural sodium alginate polymers incorporated with varying concentrations of the compound. The adsorption properties of the resulting gels are then analyzed .
- Results : The pristine sodium alginate gel demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively. The composite gel infused with the compound at a 1:1 ratio exhibited adsorption values of 278.2, 270.6, 283.2 and 374.9 mg g−1 for the same elements .
Synthesis of Imidazole Compounds
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of imidazole compounds, which are important in pharmaceuticals and materials science .
- Method : The exact method would depend on the specific imidazole compound being synthesized, but it would likely involve the reaction of the compound with an appropriate imidazole precursor .
- Results : The results would be the successful synthesis of the desired imidazole compound .
Preparation of Pyrrolidine Derivatives
- Field : Medicinal Chemistry
- Application : The compound could be used in the preparation of pyrrolidine derivatives, which have various applications in medicinal chemistry .
- Method : The method involves the reaction of the compound with unsaturated 2-oxo-1-pyrrolidine derivatives .
- Results : The result is the successful synthesis of alpha-ethyl-2-oxo-1-pyrrolidine acetamide derivatives .
Synthesis of Pyrone Derivatives
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of pyrone derivatives, which are important in various fields including pharmaceuticals and materials science .
- Method : The method involves the reaction of the compound with appropriate precursors to form the desired pyrone derivative .
- Results : The result is the successful synthesis of the desired pyrone derivative .
Synthesis of Pyrrolidine Derivatives
- Field : Medicinal Chemistry
- Application : The compound could be used in the preparation of pyrrolidine derivatives, which have various applications in medicinal chemistry .
- Method : The method involves the reaction of the compound with unsaturated 2-oxo-1-pyrrolidine derivatives .
- Results : The result is the successful synthesis of alpha-ethyl-2-oxo-1-pyrrolidine acetamide derivatives .
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(22)15(21)12-9-19(13-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H2,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDJQLCLSBYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

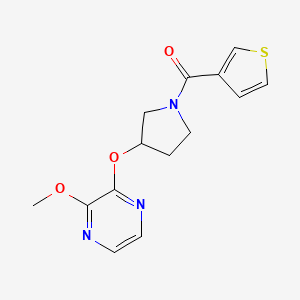
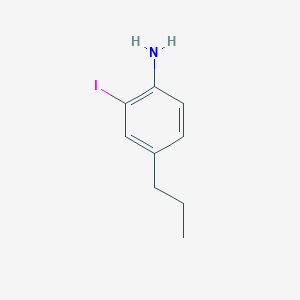
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
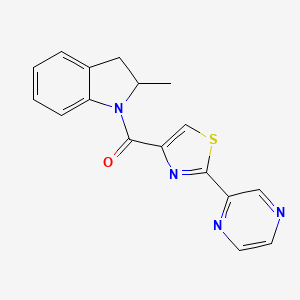
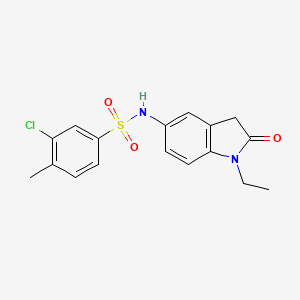
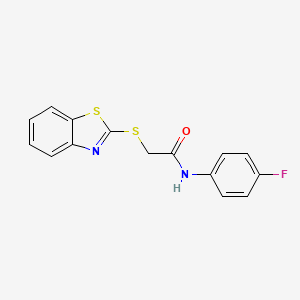
![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)
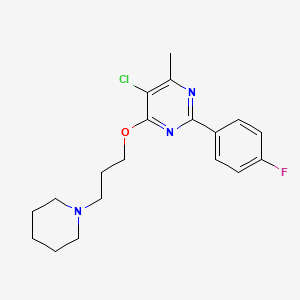
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)
